Siamenoside I

Beschreibung

Eigenschaften

IUPAC Name |

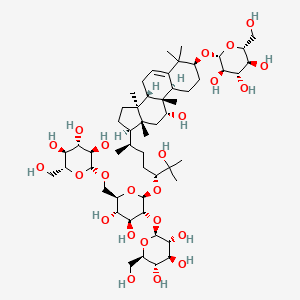

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIPREFALCDWRQ-UYQGGQRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126105-12-2 | |

| Record name | Siamenoside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126105-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siamenoside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126105122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIAMENOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LUJ2UPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Siamenoside I: A Technical Guide to its Discovery, Isolation, and Characterization from Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Siamenoside I, a potent natural sweetener isolated from the fruit of Siraitia grosvenorii (monk fruit). This document details its discovery, chemical properties, and established methods for its isolation and purification. Furthermore, it explores the current understanding of its biological activities and the signaling pathways it may modulate. Detailed experimental protocols are provided to facilitate further research and development.

Discovery and Chemical Properties

This compound was first isolated from Siraitia siamensis by Kasai et al. in 1989.[1] Shortly after, in 1990, Matsumoto et al. also reported its isolation from the more commonly known monk fruit, Siraitia grosvenorii.[1] It is a cucurbitane-type triterpenoid (B12794562) glycoside, a class of compounds known as mogrosides, which are responsible for the intense sweetness of monk fruit.[1][2] this compound is recognized as one of the sweetest mogrosides.[3]

The chemical structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4] Its molecular formula is C₅₄H₉₂O₂₄, and it has a molecular weight of 1125.29 g/mol .[]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₂O₂₄ | [] |

| Molecular Weight | 1125.29 g/mol | [] |

| Appearance | White powder | [4] |

| Class | Cucurbitane Glycoside (Mogroside) | [6] |

| Source | Siraitia grosvenorii, Siraitia siamensis | [1][7] |

Isolation and Purification from Siraitia grosvenorii

This compound exists as a minor component in monk fruit, with Mogroside V being the most abundant mogroside.[1] Therefore, its isolation requires multi-step purification processes. Two primary strategies are employed: direct extraction from the fruit and enzymatic conversion from the more abundant Mogroside V.

Direct Extraction and Purification Workflow

The direct isolation of this compound from Siraitia grosvenorii fruit involves solvent extraction followed by various chromatographic techniques to separate it from other mogrosides and plant constituents.

Enzymatic Conversion of Mogroside V

An alternative and often higher-yielding method involves the enzymatic hydrolysis of Mogroside V, which is structurally similar to this compound but with an additional glucose unit. Specific β-glucosidases can be employed to selectively cleave a glucose molecule from Mogroside V to yield this compound.

Quantitative Data

The concentration of this compound in Siraitia grosvenorii can vary depending on the fruit's maturity and the specific cultivar.

Table 2: this compound Content in Siraitia grosvenorii (Example Data)

| Sample | This compound Content (mg/g dry weight) | Analytical Method | Reference |

| Cultivar A (75 days post-pollination) | 0.8 | HPLC-MS/MS | [3] |

| Cultivar B (75 days post-pollination) | 1.2 | HPLC-MS/MS | [3] |

| Commercial Extract | Varies (often co-elutes with other mogrosides) | HPLC | [1] |

Biological Activities and Signaling Pathways

Mogrosides, including this compound, are reported to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[6] While specific studies on the direct molecular mechanisms of this compound are limited, the activities of structurally related mogrosides and other triterpenoid saponins (B1172615) suggest potential modulation of key cellular signaling pathways.

Proposed Anti-inflammatory and Antioxidant Signaling Pathway

Based on the known mechanisms of similar natural compounds, this compound is hypothesized to exert its anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2 signaling pathways, respectively.

Experimental Protocols

The following are generalized protocols for the extraction, enzymatic conversion, and analysis of this compound, based on established methodologies for mogrosides. Researchers should optimize these protocols for their specific experimental setup.

Protocol for Extraction of Total Mogrosides from Siraitia grosvenorii

-

Sample Preparation: Dry the fresh fruit of Siraitia grosvenorii at 60°C and grind into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Mix the fruit powder with 70% aqueous ethanol in a 1:10 (w/v) ratio.

-

Perform ultrasonic-assisted extraction for 30 minutes at 60°C.

-

Repeat the extraction process twice.

-

-

Filtration and Concentration:

-

Combine the extracts and filter through cheesecloth and then filter paper.

-

Concentrate the filtrate under reduced pressure at 50°C to remove ethanol.

-

-

Purification on Macroporous Resin:

-

Dilute the concentrated aqueous extract with deionized water.

-

Load the diluted extract onto a pre-treated D101 macroporous resin column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the mogrosides with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%).

-

Collect the fractions and monitor for the presence of mogrosides using TLC or HPLC.

-

Combine the mogroside-rich fractions and concentrate to dryness to obtain the total mogroside extract.

-

Protocol for Enzymatic Conversion of Mogroside V to this compound

-

Substrate Preparation: Dissolve purified Mogroside V in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

-

Enzyme Reaction:

-

Add β-glucosidase to the Mogroside V solution. The optimal enzyme concentration and reaction time should be determined empirically.

-

Incubate the reaction mixture at an optimal temperature (e.g., 50°C) with gentle agitation.

-

-

Reaction Monitoring and Termination:

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Terminate the reaction by boiling the mixture for 10 minutes to inactivate the enzyme.

-

-

Purification of this compound:

-

Centrifuge the terminated reaction mixture to remove any precipitate.

-

Purify this compound from the supernatant using preparative reversed-phase HPLC.

-

Protocol for HPLC Analysis of this compound

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient might be: 0-20 min, 20-35% A; 20-40 min, 35-50% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at 203 nm.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of purified this compound standard in methanol (B129727).

-

Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

-

Dissolve the samples (e.g., total mogroside extract, enzymatic reaction mixture) in methanol and filter through a 0.45 µm syringe filter.

-

-

Analysis:

-

Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Conclusion

This compound is a valuable natural product from Siraitia grosvenorii with significant potential as a high-intensity sweetener and a bioactive compound. This guide provides a comprehensive overview of its discovery, isolation, and characterization, along with detailed experimental protocols to aid in further research. The exploration of its biological activities, particularly its influence on inflammatory and antioxidant signaling pathways, presents a promising avenue for future drug development and nutraceutical applications.

References

- 1. WO2018213683A1 - this compound sweetened compositions and uses of the same - Google Patents [patents.google.com]

- 2. The Fruits of Siraitia grosvenorii: A Review of a Chinese Food-Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 6. This compound | C54H92O24 | CID 71307460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolites of this compound and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Siamenoside I: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siamenoside I is a naturally occurring triterpenoid (B12794562) glycoside belonging to the cucurbitane family.[1] It is a prominent bioactive constituent of the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[] Renowned for its intense sweetness, this compound is investigated for its potential as a natural, low-calorie sweetener. Beyond its sweetening properties, it has garnered interest for various bioactivities, including potential cancer chemopreventive effects and maltase inhibition.[3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and key experimental protocols related to this compound.

Chemical Structure and Stereochemistry

This compound is a complex molecule composed of a tetracyclic triterpene aglycone, known as mogrol, glycosidically linked to four sugar moieties.

Systematic Name (IUPAC): (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[4]

Molecular Formula: C₅₄H₉₂O₂₄[]

Molecular Weight: 1125.29 g/mol []

The core structure is a cucurbitane-type triterpenoid. The stereochemistry of this compound is intricate, with numerous chiral centers. The absolute configuration of these centers has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), and is explicitly defined in its IUPAC name. All the glycosidic linkages are of the β-configuration. A unique structural feature of this compound is the 1→2 beta sugar linkage between two of the glucose units.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some experimental data is available, other properties are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₅₄H₉₂O₂₄ | [] |

| Molecular Weight | 1125.29 g/mol | [] |

| Appearance | White to off-white solid powder | [6] |

| Purity | >98% | [] |

| Solubility | Soluble in water (50 mg/mL with sonication), ethanol (B145695), and DMSO. | [6] |

| Computed XLogP3-AA | -1.5 | [4] |

| Computed Hydrogen Bond Donor Count | 16 | [4] |

| Computed Hydrogen Bond Acceptor Count | 24 | [4] |

| Computed Rotatable Bond Count | 17 | [4] |

NMR Spectral Data:

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| Aglycone (Mogrol) | ||

| C-3 | ~88-90 | ~3.0-3.2 (m) |

| C-5 | ~140-142 | ~5.5-5.7 (m) |

| C-6 | ~120-122 | |

| C-11 | ~68-70 | ~4.0-4.2 (m) |

| C-24 | ~75-77 | ~3.5-3.7 (m) |

| Glycosyl Moieties | ||

| Glc I (C-3) | ||

| C-1' | ~104-106 | ~4.5-4.7 (d) |

| Glc II (C-24) | ||

| C-1'' | ~103-105 | ~4.4-4.6 (d) |

| Glc III | ||

| C-1''' | ~104-106 | ~4.8-5.0 (d) |

| Glc IV | ||

| C-1'''' | ~104-106 | ~4.7-4.9 (d) |

Experimental Protocols

Isolation and Purification of this compound from Siraitia grosvenorii

The isolation of this compound from its natural source involves a multi-step process combining extraction and chromatographic techniques.

1. Extraction:

-

Material: Dried and powdered fruit of Siraitia grosvenorii.

-

Solvent: 70% aqueous ethanol.

-

Procedure:

-

Macerate the powdered fruit material in the solvent.

-

Extract the mixture under reflux or with sonication to enhance efficiency.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

2. Chromatographic Purification:

-

Step 1: Macroporous Resin Chromatography

-

Stationary Phase: Macroporous adsorbent resin (e.g., Amberlite XAD series).

-

Mobile Phase: Stepwise gradient of ethanol in water (e.g., 0%, 20%, 50%, 95% ethanol).

-

Procedure:

-

Dissolve the crude extract in water and load it onto the equilibrated column.

-

Wash with water to remove polar impurities like sugars.

-

Elute with increasing concentrations of ethanol to fractionate the mogrosides.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

-

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 analytical or semi-preparative column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be from 20% to 80% acetonitrile.

-

Detection: UV at 210 nm.

-

Procedure:

-

Dissolve the mogroside-rich fraction from the previous step in the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Collect the fraction corresponding to the retention time of this compound.

-

Confirm the purity of the isolated compound by analytical HPLC and its identity by Mass Spectrometry (MS) and NMR.

-

-

Enzymatic Synthesis of this compound from Mogroside V

This compound can be efficiently produced by the selective enzymatic hydrolysis of Mogroside V, which is more abundant in monk fruit.

-

Substrate: Purified Mogroside V.

-

Enzyme: β-glucosidase.

-

Reaction Conditions:

-

pH: Typically around 5.0, using a suitable buffer (e.g., citrate (B86180) buffer).

-

Temperature: Optimal temperature is often around 60°C.

-

Enzyme Concentration: To be optimized based on the specific activity of the enzyme preparation.

-

-

Procedure:

-

Dissolve Mogroside V in the reaction buffer.

-

Add the β-glucosidase solution to initiate the reaction.

-

Incubate the mixture at the optimal temperature with gentle agitation.

-

Monitor the progress of the reaction by HPLC to determine the optimal reaction time for maximizing the yield of this compound.

-

Terminate the reaction by heat inactivation of the enzyme or by adding a suitable solvent.

-

Purify this compound from the reaction mixture using RP-HPLC as described above.

-

Signaling Pathways and Logical Relationships

Metabolic Pathway of this compound in Rats

Studies on the metabolism of this compound in rats have revealed several biotransformation pathways. The primary metabolic reactions include deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation.[3]

Metabolic transformations of this compound in rats.

Sweet Taste Receptor Signaling Pathway

This compound, like other sweet compounds, elicits its sweet taste perception through interaction with the sweet taste receptor, a heterodimer of T1R2 and T1R3 G-protein coupled receptors (GPCRs).[8]

Simplified signaling cascade of sweet taste perception.

Conclusion

This compound stands out as a molecule of significant interest for the food and pharmaceutical industries. Its complex chemical structure and stereochemistry have been well-elucidated, providing a solid foundation for further research. The detailed experimental protocols for its isolation and synthesis will aid in obtaining pure material for various studies. Understanding its metabolic fate and the signaling pathways it activates is crucial for evaluating its safety and potential therapeutic applications. This guide serves as a comprehensive resource for professionals engaged in the study and development of this compound.

References

- 1. CAS 126105-12-2 | this compound [phytopurify.com]

- 3. Metabolites of this compound and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C54H92O24 | CID 71307460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 126105-12-2 | OS44892 | Biosynth [biosynth.com]

The Genesis of Sweetness: An In-depth Technical Guide to the Biosynthesis of Siamenoside I in Monk Fruit

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Siamenoside I, a potent, non-caloric natural sweetener found in monk fruit (Siraitia grosvenorii), holds significant promise for the food, beverage, and pharmaceutical industries. This technical guide provides a comprehensive overview of the intricate biosynthetic pathway responsible for its production. We delve into the enzymatic cascade, from the foundational steps of isoprenoid precursor synthesis to the specific glycosylation events that yield this highly sought-after triterpenoid (B12794562) glycoside. This document summarizes key quantitative data, details relevant experimental protocols, and presents a visual representation of the biosynthetic pathway to facilitate a deeper understanding and spur further research and development in the metabolic engineering and synthetic biology of this valuable natural product.

Introduction

The escalating global health concerns associated with excessive sugar consumption have intensified the search for safe and palatable sugar alternatives. Monk fruit has emerged as a prominent source of natural, high-intensity sweeteners known as mogrosides. Among these, this compound is particularly noteworthy for its clean, sweet taste profile, reported to be approximately 560 times sweeter than sucrose.[1] Understanding the molecular machinery underlying the biosynthesis of this compound is paramount for optimizing its production through metabolic engineering of the native plant or heterologous expression in microbial systems. This guide aims to provide a detailed technical resource for researchers engaged in the study and application of this important biosynthetic pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process that can be broadly divided into two main stages: the formation of the aglycone core, mogrol (B2503665), and its subsequent glycosylation. This pathway involves the coordinated action of five key enzyme families: squalene (B77637) epoxidases (SQEs), triterpenoid synthases (TSs), epoxide hydrolases (EPHs), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[2]

The pathway initiates from the universal isoprenoid precursor, 2,3-oxidosqualene. This molecule is cyclized by cucurbitadienol (B1255190) synthase (CS) to form the foundational triterpenoid skeleton, cucurbitadienol.[3] A series of oxidation reactions, catalyzed by CYP450s and potentially EPHs, then hydroxylate the cucurbitadienol backbone at specific positions to produce the aglycone mogrol.

The final and crucial steps in the formation of this compound involve the sequential addition of glucose moieties to the mogrol core by UGTs. The key intermediate leading to this compound is Mogroside IIE. The UDP-glucosyltransferase SgUGT94-289-3 has been identified as a key enzyme that catalyzes the conversion of Mogroside IIE to this compound.[1][4] Another engineered UGT, UGT94-289-2, has also been shown to produce this compound from Mogroside IIIE.

Below is a diagrammatic representation of the biosynthetic pathway leading to this compound.

Quantitative Data

The accumulation of this compound and other mogrosides is highly dependent on the developmental stage of the monk fruit and the specific cultivar. The following tables summarize key quantitative data related to the biosynthesis of this compound.

Table 1: Concentration of Key Mogrosides During Monk Fruit Development

| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside V (mg/g DW) | This compound (mg/g DW) | Reference |

| Early Stage | Major Component | Low | Low | [5] |

| 15 - 45 | Decreasing | Increasing | Increasing | [5] |

| 60 | Low | Predominant | Increasing | [5] |

| 75 - 90 | Low | High and Stable | High and Stable | [5] |

Table 2: Comparative Content of this compound and Mogroside V in Different Monk Fruit Cultivars

| Cultivar/Location | This compound (mg/g DW) | Mogroside V (mg/g DW) | Reference |

| GX1 | ~1.8 | ~10.5 | [6] |

| GX2 | ~1.5 | ~9.8 | [6] |

| GX3 | ~1.2 | ~8.5 | [6] |

| GZ1 | ~1.6 | ~9.5 | [6] |

| HN1 | ~1.1 | ~7.8 | [6] |

Note: Data are estimated from graphical representations in the source material.

Table 3: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | kcat | kcat/Km | Reference |

| Cucurbitadienol Synthase (SgCS) - 50R573L variant | 3(S)-oxidosqualene | 55 µM (apparent) | - | - | [7] |

| UGT94-289-3 | Mogroside IIE | Data not available | Data not available | Data not available | [1] |

| Engineered UGT94-289-2 (UGT-M2) | Mogroside IIIE | Data not available | Data not available | 76.5% molar yield to this compound |

Note: Comprehensive kinetic data for all enzymes in the this compound pathway from Siraitia grosvenorii is an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the this compound biosynthetic pathway.

RNA Extraction from Monk Fruit Tissue for Gene Expression Analysis

Objective: To isolate high-quality total RNA from monk fruit tissues for downstream applications such as RT-qPCR and transcriptome sequencing.

Materials:

-

Fresh monk fruit tissue (e.g., fruit peel, pulp, leaves)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

RNA extraction buffer (e.g., CTAB-based or SDS-based buffers)

-

Chloroform:isoamyl alcohol (24:1)

-

75% ethanol (B145695) (prepared with DEPC-treated water)

-

RNase-free water

Protocol:

-

Freeze fresh monk fruit tissue immediately in liquid nitrogen to quench metabolic activity and prevent RNA degradation.

-

Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

-

Transfer the powdered tissue to a pre-chilled tube containing RNA extraction buffer.

-

Vortex vigorously to homogenize the sample.

-

Add chloroform:isoamyl alcohol (24:1), vortex, and centrifuge to separate the phases.

-

Carefully transfer the upper aqueous phase containing the RNA to a new tube.

-

Precipitate the RNA by adding isopropanol and incubating at -20°C.

-

Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 75% ethanol.

-

Air-dry the RNA pellet and resuspend it in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of genes involved in the this compound biosynthetic pathway.

Materials:

-

High-quality total RNA

-

DNase I

-

Reverse transcriptase and corresponding buffer

-

dNTPs

-

Random primers or oligo(dT) primers

-

qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a fluorescent probe)

-

Gene-specific primers for target genes (e.g., SQE, CS, CYP450s, UGT94-289-3) and reference genes

-

qPCR instrument

Protocol:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the DNase-treated RNA using reverse transcriptase, dNTPs, and primers.

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific forward and reverse primers.

-

Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative expression of the target genes using a comparative Ct method (ΔΔCt), normalizing to the expression of one or more stably expressed reference genes.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes (e.g., UGT94-289-3) for in vitro characterization.

Materials:

-

Expression vector (e.g., pET vector for E. coli)

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers

Protocol:

-

Clone the coding sequence of the target enzyme into an expression vector.

-

Transform the expression construct into competent E. coli cells.

-

Grow the transformed cells in LB medium to an optimal optical density (OD600).

-

Induce protein expression by adding IPTG and incubating at a suitable temperature.

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication or other methods and clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography.

-

Elute the purified protein and verify its purity and concentration using SDS-PAGE and a protein assay.

In Vitro Enzyme Assay for UGT Activity

Objective: To determine the enzymatic activity and substrate specificity of a purified UGT in the synthesis of this compound.

Materials:

-

Purified UGT enzyme (e.g., UGT94-289-3)

-

Acceptor substrate (Mogroside IIE)

-

Sugar donor (UDP-glucose)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Methanol

-

HPLC-MS/MS system

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and sugar donor.

-

Initiate the reaction by adding the purified UGT enzyme.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Terminate the reaction by adding methanol.

-

Analyze the reaction products by HPLC-MS/MS to identify and quantify the formation of this compound.

HPLC-MS/MS Analysis of Mogrosides

Objective: To separate, identify, and quantify this compound and other mogrosides in monk fruit extracts or enzymatic reaction mixtures.

Materials:

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound and other mogroside standards

Protocol:

-

Prepare samples by extracting mogrosides from the matrix of interest and filtering through a 0.22 µm filter.

-

Set up the HPLC-MS/MS system with a suitable gradient elution program using mobile phases A and B.

-

Inject the sample onto the C18 column for chromatographic separation.

-

Perform mass spectrometric detection using electrospray ionization (ESI) in negative or positive ion mode.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for specific detection and quantification of target mogrosides based on their precursor and product ion transitions.

-

Quantify the concentration of this compound by comparing its peak area to a standard curve generated from authentic standards.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has provided a foundational understanding of how this valuable natural sweetener is produced in monk fruit. The identification of key enzymes, particularly the UGTs responsible for the final glycosylation steps, opens up exciting avenues for metabolic engineering and synthetic biology approaches to enhance the production of this compound. Future research should focus on the detailed kinetic characterization of all enzymes in the pathway to identify and overcome potential bottlenecks. Furthermore, a deeper understanding of the transcriptional regulation of the pathway genes will be crucial for developing strategies to upregulate the entire pathway for increased this compound accumulation. The development of robust heterologous production systems in microbial hosts remains a key objective for the sustainable and cost-effective supply of this highly sought-after natural sweetener.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. WO2014086842A1 - Methods and materials for biosynthesis of mogroside compounds - Google Patents [patents.google.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Siamenoside I: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Siamenoside I, a cucurbitane triterpenoid (B12794562) glycoside of significant interest for its intense sweetness and potential therapeutic applications. The information is curated for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is a natural product originally isolated from Siraitia siamensis and is also a constituent of the well-known monk fruit, Siraitia grosvenorii.[1] It is classified as a cucurbitacin and a glycoside.[2] Known for being the sweetest among the mogrosides, its relative sweetness is reported to be 563 times that of a 5% sucrose (B13894) solution.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 126105-12-2 | [3] |

| Molecular Formula | C₅₄H₉₂O₂₄ | [3] |

| Molecular Weight | 1125.3 g/mol | [4] |

| Exact Mass | 1124.59785380 Da | [4] |

| Appearance | White to off-white solid powder | [2] |

| Boiling Point | 1179.3 ± 65.0 °C at 760 mmHg | [2] |

| Flash Point | 667.0 ± 34.3 °C | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Purity | ≥90% | [3] |

Solubility

This compound is soluble in ethanol.[3] Detailed solubility information in various solvent systems is crucial for experimental design and formulation development.

Table 2: Solubility Data for this compound

| Solvent System | Concentration | Notes | Source |

| DMSO | 22.5 mg/mL (19.99 mM) | Sonication is recommended. | |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (1.78 mM) | Sonication is recommended. | |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (2.22 mM) | Clear solution. | |

| In Vivo Formulation 2 (with SBE-β-CD) | ≥ 2.5 mg/mL (2.22 mM) | Clear solution. | |

| In Vivo Formulation 3 (with Corn Oil) | ≥ 2.5 mg/mL (2.22 mM) | Clear solution. | |

| H₂O | 50 mg/mL (44.43 mM) | Ultrasonic assistance needed. |

Spectral and Analytical Data

The structural elucidation and identification of this compound are typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

Table 3: Spectral and Analytical Characterization

| Technique | Details | Source |

| Mass Spectrometry (MS) | Used for identification and to confirm molecular weight. | [1] |

| Nuclear Magnetic Resonance (NMR) | 1D and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are used for complete structural assignment. | [][6] |

| High-Performance Liquid Chromatography (HPLC) | HPLC with Diode Array Detection (DAD) and/or Evaporative Light Scattering Detection (ELSD) is used for purity determination. A high-performance liquid chromatography-electrospray ionization-ion trap-time of flight-multistage mass spectrometry (HPLC-ESI-IT-TOF-MSn) method is employed for metabolite profiling. | [1][7] |

Biological Activity and Signaling Pathways

This compound exhibits several bioactivities, with its potential as an anti-hyperglycemic agent being of particular interest. It has been shown to inhibit maltase with an IC50 value of 12 mM.[8] Furthermore, studies in diabetic mice have indicated that this compound can improve glucose tolerance and insulin (B600854) sensitivity. This is achieved, in part, by upregulating the expression of key components in the insulin signaling pathway, including the insulin receptor (insr), insulin receptor substrate 1 (irs1), and insulin receptor substrate 2 (irs2).

Below is a simplified representation of the insulin signaling pathway and the points of influence by this compound.

References

- 1. Metabolites of this compound and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | mogroside | CAS# 126105-12-2 | InvivoChem [invivochem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C54H92O24 | CID 71307460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolites of this compound and Their Distributions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS:126105-12-2 | Manufacturer ChemFaces [chemfaces.com]

The Enigmatic Sweetness of Siamenoside I: A Technical Examination of its Presumed Interaction with the T1R2/T1R3 Sweet Taste Receptor

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Siamenoside I, a triterpenoid (B12794562) glycoside extracted from the fruit of Siraitia grosvenorii, stands out as one of the most potent natural sweeteners known. Its intense sweetness, reported to be approximately 563 times that of a 5% sucrose (B13894) solution, is perceived through the activation of the heterodimeric T1R2/T1R3 G-protein coupled receptor, the principal sensor for sweet taste in humans.[1][2] While the precise molecular interactions of this compound with this receptor remain to be fully elucidated in publicly available literature, this technical guide synthesizes the current understanding of sweet taste transduction and contextualizes the likely mechanism of action of this potent mogroside. This document outlines the established signaling cascade initiated by sweet stimuli, details common experimental methodologies for assessing receptor activation, and presents a hypothetical model of this compound's interaction based on data from structurally related compounds.

The Human Sweet Taste Receptor: T1R2/T1R3

The perception of sweetness is primarily mediated by a single G-protein coupled receptor (GPCR) belonging to the Class C family. This receptor is a heterodimer composed of two subunits: Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3).[3][4] Each subunit possesses a modular structure crucial for ligand binding and signal transduction:

-

Venus Flytrap Domain (VFD): A large extracellular domain at the N-terminus that forms a clamshell-like structure. This domain is the primary binding site for many small molecule sweeteners.[3][5]

-

Cysteine-Rich Domain (CRD): A region that connects the VFD to the transmembrane domain and is implicated in the binding of sweet-tasting proteins.[6][7]

-

Transmembrane Domain (TMD): Comprising seven alpha-helices that span the cell membrane, this domain is involved in receptor activation and can also serve as a binding site for allosteric modulators.[6][8]

The T1R2/T1R3 receptor is characterized by its ability to recognize a wide array of structurally diverse sweet-tasting molecules, suggesting the presence of multiple binding sites.[4][9] While the VFD of the T1R2 subunit is the principal binding site for many artificial sweeteners, natural sugars and other sweet compounds can interact with various sites across both the T1R2 and T1R3 subunits.[5][10]

Proposed Mechanism of Action of this compound

As a large glycosidic molecule, this compound is hypothesized to act as a potent agonist or a positive allosteric modulator of the T1R2/T1R3 receptor. Given the lack of specific binding studies for this compound, its mechanism is inferred from research on other mogrosides and large sweeteners like stevioside.[1][3] It is plausible that this compound interacts with the VFD of the T1R2 subunit, potentially sharing a binding pocket with other large sweeteners.[3] This interaction would induce a conformational change in the receptor, initiating the downstream signaling cascade.

Downstream Signaling Pathway

The binding of a sweet agonist to the T1R2/T1R3 receptor triggers a well-defined intracellular signaling cascade, leading to the perception of sweetness.

References

- 1. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of the sweet taste enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The heterodimeric sweet taste receptor has multiple potential ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. houptlab.org [houptlab.org]

- 7. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sweet taste receptor: a single receptor with multiple sites and modes of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Pharmacokinetic Profile of Siamenoside I in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siamenoside I, a potent natural sweetener and bioactive triterpenoid (B12794562) glycoside from Siraitia grosvenorii, has garnered interest for its potential health benefits. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to evaluating its therapeutic promise and safety. This technical guide synthesizes the available preclinical data on the pharmacokinetic profile of this compound, with a primary focus on studies conducted in rat models. The evidence indicates that this compound undergoes extensive metabolism, primarily through deglycosylation and subsequent oxidation, leading to a complex array of metabolites. The parent compound's systemic exposure appears to be limited, with its metabolites being the primary circulating and tissue-distributed entities. This guide provides a detailed overview of its metabolic fate, tissue distribution, and the experimental protocols employed in these investigations.

Introduction

This compound is a cucurbitane-type triterpenoid glycoside known for its intense sweetness and various biological activities.[1][2] As with many complex natural products, its journey through the body is intricate and involves significant transformation. The pharmacokinetic properties of this compound are crucial for understanding its mechanism of action, identifying the active forms of the molecule in vivo, and designing future toxicological and efficacy studies. This document serves as a comprehensive resource on the current state of knowledge regarding the ADME of this compound in animal models.

Absorption and Metabolism

Current research indicates that this compound is poorly absorbed in its intact form following oral administration. Instead, it undergoes extensive metabolism, beginning in the gastrointestinal tract. The primary metabolic transformations observed in rats include deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation.[1][3][4]

A pivotal study identified 86 metabolites of this compound in rats, suggesting a complex metabolic cascade.[1][2][4] The initial and most critical step is the stepwise removal of glucose moieties (deglycosylation) by gastric acid, intestinal juices, and gut microflora. This process yields a series of secondary glycosides and ultimately the aglycone, mogrol. These smaller, less polar molecules are then more readily absorbed and enter systemic circulation, where they undergo further Phase I and Phase II metabolic reactions in the liver and other tissues.[4]

Metabolic Pathways

The metabolic journey of this compound is multifaceted. Key reactions include:

-

Deglycosylation: The sequential cleavage of glucose units from the parent molecule.

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the triterpenoid backbone.

-

Dehydrogenation: The removal of hydrogen atoms, often resulting in the formation of double bonds or carbonyl groups.

-

Deoxygenation, Isomerization, and Glycosylation: These represent further modifications to the core structure and its metabolites.[1][4]

Novel metabolic reactions for mogrosides, such as deoxygenation, pentahydroxylation, and didehydrogenation, have also been reported in the metabolism of this compound.[1]

Distribution

Following absorption and metabolism, the metabolites of this compound are distributed throughout the body. Studies in rats have shown that this compound and its metabolites are primarily found in the intestine, stomach, kidney, and brain.[1][2][4] The most widely distributed metabolite identified is Mogroside IIIE.[1][2][4] The presence of metabolites in the brain suggests that some may be capable of crossing the blood-brain barrier.

Tissue Distribution of this compound and its Metabolites in Rats

The following table summarizes the detection of this compound metabolites in various biological samples from rats.

| Sample Type | Number of Metabolites Detected | Key Tissues of Distribution | Most Widely Distributed Metabolite |

| Feces | 83 | Intestine, Stomach | Mogroside IIIE |

| Urine | 19 | Kidney | Mogroside IIIE |

| Plasma | 2 | - | Mogroside IIIE |

| Heart | 2 | Heart | Mogroside IIIE |

| Liver | 7 | Liver | Mogroside IIIE |

| Spleen | 7 | Spleen | Mogroside IIIE |

| Lungs | 3 | Lungs | Mogroside IIIE |

| Kidneys | 13 | Kidneys | Mogroside IIIE |

| Stomach | 21 | Stomach | Mogroside IIIE |

| Intestine | 19 | Intestine | Mogroside IIIE |

| Brain | 14 | Brain | Mogroside IIIE |

| Muscles | 0 | - | - |

Data compiled from Yang et al., 2016.[1][2][4]

Excretion

The primary route of excretion for this compound and its metabolites appears to be through the feces, which is consistent with its poor oral absorption and extensive metabolism in the gut.[4] A significant number of metabolites are also detected in the urine, indicating renal clearance of absorbed metabolites.[4]

Experimental Protocols

Detailed pharmacokinetic studies of this compound are not extensively published. However, a representative experimental protocol for a preclinical oral pharmacokinetic and distribution study in rats can be constructed based on the methodologies used for this compound metabolite identification and for similar glycosides.

Animal Model

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Male and/or female

-

Weight: 200-250 g

-

Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration, with continued access to water.

Dosing and Administration

-

Test Article: this compound

-

Vehicle: A suitable aqueous vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

-

Route of Administration: Oral gavage (p.o.)

-

Dose Volume: Typically 5-10 mL/kg body weight.

-

Dose Level: To be determined based on intended application and any available toxicity data.

Sample Collection

-

Blood Sampling:

-

Serial blood samples (approx. 0.2-0.3 mL) are collected at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood is collected via a cannulated vessel (e.g., jugular vein) or from a peripheral site (e.g., tail vein) into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Tissue Harvesting (for distribution studies):

-

At the terminal time point, animals are euthanized.

-

Tissues of interest (e.g., liver, kidneys, brain, intestine, stomach, lungs, heart, spleen) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen.

-

Samples are stored at -80°C until homogenization and analysis.

-

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for its sensitivity and selectivity in quantifying small molecules in complex biological matrices.

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 50 µL), add a protein precipitation solvent (e.g., 150 µL of acetonitrile (B52724) or methanol) containing an internal standard.

-

Vortex vigorously to mix and precipitate proteins.

-

Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.

-

-

Sample Preparation (Tissue):

-

Thaw tissue samples on ice.

-

Homogenize a known weight of tissue in a suitable buffer.

-

Perform protein precipitation on the tissue homogenate as described for plasma.

-

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by extensive metabolism rather than the absorption of the parent compound. Following oral administration, it is biotransformed into a multitude of metabolites, with deglycosylation being the initial and rate-limiting step. These metabolites are then distributed to various tissues, including the intestine, stomach, kidneys, and brain, and are primarily excreted in the feces. The lack of significant plasma concentrations of intact this compound suggests that its biological effects may be mediated by its metabolites. Future research should focus on quantifying the key metabolites in plasma and tissues to establish their pharmacokinetic parameters and to correlate these with the observed pharmacological activities. The detailed experimental protocols provided herein offer a framework for conducting such essential future studies.

References

Metabolic Fate of Siamenoside I in Rats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Siamenoside I, a prominent sweet-tasting triterpenoid (B12794562) glycoside from Siraitia grosvenorii, in rats. The information presented herein is crucial for understanding its bioavailability, potential therapeutic applications, and safety profile.

Executive Summary

This compound undergoes extensive metabolism in rats, primarily mediated by intestinal microflora and subsequent enzymatic modifications. The metabolic transformations mainly involve deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation reactions.[1][2][3][4] A significant number of metabolites have been identified, with wide distribution in various organs, indicating complex pharmacokinetic behavior. This document summarizes the key findings on the absorption, distribution, metabolism, and excretion of this compound in rats, based on available scientific literature.

Experimental Protocols

The primary methodology for elucidating the metabolic fate of this compound in rats involves in vivo studies coupled with advanced analytical techniques.

Animal Studies

-

Animal Model: Male Wistar rats are typically used for these studies.

-

Dosing: this compound is administered orally.

-

Sample Collection: Biological samples, including plasma, urine, feces, and various organs (heart, liver, spleen, lungs, kidneys, stomach, intestine, and brain), are collected at specific time points post-administration.[1]

Sample Preparation and Analysis

-

Extraction: Metabolites are extracted from biological matrices using appropriate solvent systems.

-

Analytical Technique: High-performance liquid chromatography coupled with electrospray ionization ion trap time-of-flight multistage mass spectrometry (HPLC-ESI-IT-TOF-MSn) is the principal analytical method employed for the identification and characterization of this compound and its metabolites.[1][2][3][4]

The experimental workflow is depicted in the following diagram:

Metabolism of this compound

In rats, this compound is extensively metabolized, resulting in a large number of derivatives. A total of 86 new metabolites have been identified in rats.[1][2][3][4] The primary metabolic reactions are detailed below.

Metabolic Pathways

The metabolism of this compound is initiated by the stepwise removal of glucose moieties (deglycosylation), followed by a series of phase I and phase II reactions. The key metabolic pathways include:

-

Deglycosylation: The initial and major metabolic pathway is the hydrolysis of glycosidic bonds, leading to the formation of mogrosides with fewer glucose units, such as Mogroside IIIE, and ultimately the aglycone, mogrol (B2503665).

-

Hydroxylation: Addition of hydroxyl groups to the mogrol backbone.

-

Dehydrogenation: Removal of hydrogen atoms, leading to the formation of double bonds or ketone groups.

-

Deoxygenation: Removal of oxygen atoms.

-

Isomerization: Rearrangement of the molecular structure.

-

Glycosylation: Addition of glucose moieties.

A simplified diagram of the proposed metabolic pathways is presented below:

References

The Sweet Enigma: A Technical Guide to the Natural Sources and Abundance of Siamenoside I

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrence and Quantification of Siamenoside I.

This technical guide delves into the natural origins and prevalence of this compound, a potent natural sweetener with significant interest in the pharmaceutical and food industries. This document provides a consolidated overview of its primary plant sources, quantitative abundance, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

Natural Sources and Abundance of this compound

This compound is a cucurbitane-type triterpenoid (B12794562) glycoside predominantly found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. It has also been isolated from a related species, Siraitia siamensis. While being one of the sweetest mogrosides, this compound is considered a minor constituent in its natural sources. Its concentration is significantly lower than that of the most abundant mogroside, Mogroside V.

The abundance of this compound in Siraitia grosvenorii is influenced by the fruit's maturity. Research indicates that highly glycosylated mogrosides like this compound accumulate and stabilize in the later stages of fruit development, typically 75 to 90 days after pollination. Due to its low natural abundance, typically around 0.1% of the fruit's dry weight, commercial production of this compound often relies on bioconversion methods, such as the enzymatic hydrolysis of the more abundant Mogroside V or microbial fermentation.

Quantitative Abundance of this compound in Siraitia grosvenorii

| Plant Material | Cultivar/Region | Stage of Maturity (Days after Pollination) | This compound Content (% of Total Mogrosides) | This compound Content (mg/g Dry Weight) | Reference |

| Fruit | Not Specified | Mature | ~5% of Mogroside V content | ~1.0 | [1] |

| Fruit | GX1 | 75-90 | Not Specified | Varies, accumulates in later stages | [1] |

| Fruit | Not Specified | Not Specified | 0.2% of total mogrosides | Not Specified | [2] |

| Fruit | Not Specified | Not Specified | Minor component | Not Specified | [3] |

Experimental Protocols

Accurate quantification and isolation of this compound are crucial for research and development. The following sections detail established methodologies for its extraction and analysis.

Extraction of this compound from Siraitia grosvenorii Fruit

Method 1: Hot Water Extraction

-

Sample Preparation: Dried Siraitia grosvenorii fruit is ground into a fine powder.

-

Extraction: The powdered fruit is mixed with a pH 5 citric acid buffer at a solid-to-liquid ratio of 15 g to a suitable volume.

-

Heating: The mixture is heated to 100°C for 10 minutes.

-

Filtration: The extract is separated from the solid residue by suction filtration. The supernatant contains the mogrosides.

Method 2: Aqueous Ethanol (B145695) Extraction

-

Sample Preparation: Dried monk fruit is pulverized.

-

Extraction: The powdered material is macerated in 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Heating and Stirring: The mixture is extracted at 60°C for 2 hours with continuous stirring.

-

Filtration/Centrifugation: The extract is separated from the solid residue. This process is typically repeated three times to maximize yield.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator at 50°C to yield a crude mogroside extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the standard method for the separation and quantification of this compound.

HPLC System and Conditions:

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, thermostatted column compartment, and a UV or Charged Aerosol Detector (CAD).

-

Column: A C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B) is standard. The addition of 0.1% formic acid to the mobile phase can improve peak symmetry.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 32°C.

-

Detection: UV detection at a low wavelength, such as 203 nm, is effective for mogrosides.

-

Injection Volume: A 10 µL injection volume is commonly used.

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of a purified this compound standard.

Biosynthesis and Bioconversion of this compound

The biosynthesis of this compound is part of the broader mogroside pathway in Siraitia grosvenorii. This complex process begins with the cyclization of 2,3-oxidosqualene (B107256) and involves several key enzyme families. The aglycone, mogrol, is sequentially glycosylated by UDP-glucosyltransferases (UGTs) to form various mogrosides.

This compound can also be produced through the enzymatic conversion of Mogroside V, its more abundant precursor.

Biosynthesis Pathway of Mogrosides

Caption: Generalized biosynthetic pathway of major mogrosides in Siraitia grosvenorii.

Bioconversion of Mogroside V to this compound

Caption: Enzymatic conversion of Mogroside V to the sweeter this compound.

References

Siamenoside I: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Potential High-Intensity Natural Sweetener

Introduction

Siamenoside I is a triterpenoid (B12794562) glycoside belonging to the cucurbitane family, naturally occurring in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] This compound is of significant interest to the food and pharmaceutical industries due to its intense sweetness, which is reported to be approximately 563 times that of a 5% sucrose (B13894) solution.[2] As a natural, non-caloric sweetener, this compound presents a promising alternative to artificial sweeteners and sugar, aligning with growing consumer demand for healthier food and beverage options. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, sensory profile, metabolic fate, and the methodologies for its extraction, purification, and analysis.

Physicochemical Properties and Sensory Profile

This compound is a mogroside, a class of compounds responsible for the characteristic sweetness of monk fruit. Its chemical structure and properties are summarized below.

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative data available for this compound and its relevant comparators.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₂O₂₄ | [3] |

| Molecular Weight | 1125.29 g/mol | [3] |

| CAS Number | 126105-12-2 | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water and DMSO | [3] |

Table 2: Sweetness Profile of this compound

| Parameter | Value | Comparison Standard | Reference |

| Relative Sweetness | 563x | 5% (w/v) Sucrose Solution | [2] |

| Sensory Notes | Better flavor than other mogrosides | Not specified | [2] |

Table 3: Toxicological Data

| Test | Species | Result | Reference |

| Acute Oral Toxicity (LD₅₀) | Data not available for this compound | - | - |

| Acute Oral Toxicity (LD₅₀) of Stevioside (for reference) | Mice, Rats, Hamsters | > 15 g/kg (not lethal) | [4] |

Table 4: Stability Data (Enzymatic Production Context)

| Parameter | Optimal Condition | Reference |

| pH | 5.0 | [2] |

| Temperature | 60 °C | [2] |

Extraction and Purification

This compound can be obtained from Siraitia grosvenorii fruit through direct extraction and purification or by enzymatic conversion of the more abundant Mogroside V.

Extraction and Purification Workflow

The general workflow for obtaining this compound involves the following steps:

Caption: Extraction and purification workflow for this compound.

Mechanism of Sweet Taste Perception

The sensation of sweetness is mediated by the T1R2/T1R3 G-protein coupled receptor, which is expressed in taste bud cells on the tongue.[5]

Signaling Pathway of the Sweet Taste Receptor

The binding of a sweet molecule like this compound to the T1R2/T1R3 receptor initiates a downstream signaling cascade, leading to the perception of sweetness.

Caption: Simplified signaling pathway of the T1R2/T1R3 sweet taste receptor.

Metabolism

Studies in rats have shown that this compound undergoes several metabolic transformations. Following oral administration, this compound and its metabolites are primarily distributed to the intestines, stomach, kidneys, and brain.[3] The main metabolic reactions include deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation.[3]

Experimental Protocols

Extraction and Purification of this compound

This protocol is a generalized procedure based on literature methods.[1][6]

-

Preparation of Plant Material: Dried fruits of Siraitia grosvenorii are ground into a fine powder.

-

Solvent Extraction: The powdered fruit is extracted with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v) at 60°C for 2 hours. The extraction is repeated three times.

-

Filtration and Concentration: The combined extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is dissolved in water and applied to a D101 macroporous resin column. The column is washed with water to remove impurities, and the mogrosides are then eluted with a stepwise gradient of ethanol (30%, 50%, 70%, and 95%).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing this compound.

-

Preparative HPLC: Fractions enriched with this compound are further purified by preparative reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile (B52724) and water.

-

Lyophilization: The purified fractions are lyophilized to obtain this compound as a white powder.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the quantitative analysis of this compound.[2]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

Gradient Program: A linear gradient from 20% to 40% solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: A standard solution of purified this compound is prepared in methanol (B129727) at a known concentration.

-

Quantification: A calibration curve is generated using a series of standard solutions, and the concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Sensory Evaluation

This protocol outlines a general approach for assessing the sensory properties of this compound.[7][8]

-

Panelist Selection and Training: A panel of 10-15 trained sensory assessors is selected. Panelists are trained to identify and quantify different taste attributes, including sweetness, bitterness, and aftertaste, using reference standards (e.g., sucrose for sweetness, caffeine (B1668208) for bitterness).

-

Sample Preparation: Solutions of this compound are prepared in purified water at various concentrations, equi-sweet to a range of sucrose solutions (e.g., 2%, 5%, 7.5%, and 10% sucrose).

-

Evaluation Procedure: Panelists are presented with the samples in a randomized and blinded manner. They are instructed to rinse their mouths with purified water before and between samples.

-

Attribute Rating: Panelists rate the intensity of sweetness, bitterness, and any off-tastes (e.g., metallic, licorice) on a labeled magnitude scale (LMS) or a 15-cm line scale. The duration and quality of the aftertaste are also evaluated.

-

Data Analysis: The sensory data are analyzed using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the sensory profile of this compound and compare it to sucrose and other sweeteners.

Conclusion

This compound holds considerable promise as a natural, high-intensity sweetener. Its favorable taste profile and natural origin make it an attractive ingredient for the development of reduced-sugar and sugar-free products. Further research is warranted to establish a comprehensive safety profile, including a definitive acute oral LD₅₀ value, and to investigate its stability under various food processing and storage conditions. The detailed methodologies provided in this guide offer a foundation for researchers and drug development professionals to further explore the potential of this sweetening compound.

References

- 1. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. maxapress.com [maxapress.com]

- 7. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensory aspects of acceptability of bitter-flavoured 7.5 mm film-coated tablets in adults, preschool and school children - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of Siamenoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siamenoside I, a principal sweet-tasting triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), has garnered significant interest for its potential health benefits. Beyond its use as a natural non-caloric sweetener, emerging research indicates that this compound, along with other mogrosides, possesses notable antioxidant properties. This technical guide provides an in-depth overview of the antioxidant potential of this compound extracts, presenting quantitative data, detailed experimental protocols for its assessment, and insights into the underlying molecular mechanisms. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and related mogrosides has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of their free radical scavenging and antioxidant activities. Given the limited data available for purified this compound, values for Mogroside V, a structurally similar and abundant mogroside, and mogroside extracts are included for reference.

Table 1: Free Radical Scavenging Activity of Mogrosides

| Compound/Extract | Assay | IC50/EC50 Value (µg/mL) | Reference Compound | Reference IC50/EC50 (µg/mL) |

| Mogroside Extract (MGE) | DPPH Radical Scavenging | 1118.1 | Ascorbic Acid | 9.6 |

| Mogroside Extract (MGE) | ABTS Radical Scavenging | 1473.2 | Trolox | 47.9 |

| Mogroside V | Hydroxyl Radical (•OH) Scavenging | 48.44 | - | - |

| 11-oxo-mogroside V | Superoxide Radical (O₂⁻) Scavenging | 4.79 | - | - |

| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | - | - |

| 11-oxo-mogroside V | Hydroxyl Radical-Induced DNA Damage Inhibition | 3.09 | - | - |

IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. EC50 (Effective Concentration 50) is the concentration at which 50% of the maximal response is observed.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Mogroside Extract

| Compound/Extract | ORAC Value (µmol TE/g) |

| Mogroside Extract (MGE) | 851.8 |

TE (Trolox Equivalents) expresses the antioxidant capacity of a sample in relation to the antioxidant activity of Trolox, a water-soluble analog of vitamin E.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the antioxidant potential of this compound extracts. This section provides comprehensive protocols for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound extract

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or Ethanol)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound extract in methanol.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Prepare a similar dilution series for the positive control (ascorbic acid).

-

-

Assay:

-

In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound extract or ascorbic acid to the respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the extract.

The Stability of Siamenoside I in Food Applications: A Technical Guide

An In-depth Examination of Thermal and pH Effects for Researchers and Product Developers

Executive Summary: Siamenoside I, a potent natural sweetener derived from Siraitia grosvenorii, presents a compelling alternative to traditional sugars in food and beverage formulations. Its application, however, is contingent on its stability under various processing and storage conditions. This technical guide provides a comprehensive overview of the current understanding of the thermal and pH stability of this compound. Due to a scarcity of direct quantitative stability data for this compound, this document leverages available information on the structurally similar and more abundant mogroside, Mogroside V, as a predictive proxy. This guide consolidates qualitative stability statements, outlines detailed experimental protocols for stability assessment, and presents a logical workflow for such studies. The information herein is intended to guide researchers and drug development professionals in anticipating the behavior of this compound in food matrices and in designing robust stability trials.

Introduction to this compound

This compound is a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. It is recognized for its intense sweetness, which is reported to be approximately 563 times that of a 5% sucrose (B13894) solution, making it one of the sweetest among all mogrosides.[1][2] Its favorable flavor profile and natural origin position it as a premium ingredient in the low-calorie sweetener market. Understanding its stability is paramount for its successful incorporation into food products, which may undergo processing steps involving heat and varying pH levels.

Thermal Stability of Mogrosides